molecular formula C10H8ClNO B11902711 7-Chloro-6-methoxyquinoline

7-Chloro-6-methoxyquinoline

Cat. No.: B11902711
M. Wt: 193.63 g/mol
InChI Key: RSBLUSKDGXIUGC-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO It is a derivative of quinoline, which is a nitrogen-containing compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroaniline.

    Methoxylation: The 2-chloroaniline undergoes methoxylation to introduce the methoxy group at the 6th position.

    Cyclization: The methoxylated intermediate is then cyclized to form the quinoline ring structure.

    Chlorination: Finally, the compound is chlorinated at the 7th position to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and cyclization reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

7-Chloro-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    6-Methoxyquinoline: Similar in structure but lacks the chlorine atom at the 7th position.

    7-Chloroquinoline: Similar in structure but lacks the methoxy group at the 6th position.

    6,7-Dimethoxyquinoline: Contains two methoxy groups at the 6th and 7th positions instead of a chlorine atom.

Uniqueness: 7-Chloro-6-methoxyquinoline is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-6-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3

InChI Key

RSBLUSKDGXIUGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)Cl

Origin of Product

United States

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